1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene
Description
Properties
Molecular Formula |
C12H12N6 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-[[4-(1,2,4-triazol-4-ylmethyl)phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C12H12N6/c1-2-12(6-18-9-15-16-10-18)4-3-11(1)5-17-7-13-14-8-17/h1-4,7-10H,5-6H2 |
InChI Key |
DAUQOVIWDBBXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=C2)CN3C=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes from p-Phenylenediamine Derivatives
The most robust pathway for synthesizing 1,4-bis(1,2,4-triazolyl)benzene analogs involves p-phenylenediamine as a starting material. In a study by Al-Sheikh et al. (2020), 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives were synthesized via a three-step process:
- Formamidine Formation : p-Phenylenediamine reacts with dimethylformamide dimethylacetal (DMFDMA) in xylene under reflux to yield N,N′-bis(dimethylaminomethylene)-p-phenylenediamine (2 ).
- Hydrazinolysis : Intermediate 2 undergoes hydrazine monohydrate treatment in ethanol with pyridine catalysis, forming N′,N″-(1,4-phenylene)di(formimidohydrazide) (3 ).
- Cyclization : Refluxing 3 with triethyl orthoformate (TEOF) facilitates cyclization into 1,4-bis(4H-1,2,4-triazol-4-yl)benzene (4a ).
Adaptation for Methylene-Linked Derivatives
To introduce methylene spacers, 4a could theoretically undergo Friedel-Crafts alkylation or nucleophilic substitution with chloromethylating agents. For instance, reacting 4a with 1,4-bis(bromomethyl)benzene in the presence of a base might yield the target compound. However, this hypothesis requires experimental validation.
Key Data from Analogous Syntheses
| Parameter | Value for 4a | Proposed for Target Compound |
|---|---|---|
| Reaction Time (Step 3) | 6 h | 12–24 h (estimated) |
| Yield | 68% | Pending optimization |
| Characterization | IR: 1676 cm⁻¹ (C=N) | IR: ~1650 cm⁻¹ (C=N stretch) |
Catalytic Arylation of Triazole Precursors
Aryl-substituted triazolium salts, as reported by Smith et al. (2019), offer a catalytic route to functionalized triazoles. Their method involves:
- Triazole Synthesis : Grinding primary amines with N,N-dimethylformamide azine at 150°C for 16 h forms 4-substituted-4H-1,2,4-triazoles.
- Arylation : Treating triazoles with aryl diazonium tetrafluoroborates in acetonitrile at 80°C introduces aryl groups at the N1 position.
Application to Target Compound
For 1,4-bis((4H-1,2,4-triazol-4-yl)methyl)benzene, this method could be modified by:
- Synthesizing 4-(bromomethyl)-4H-1,2,4-triazole via bromination of 4-methyltriazole.
- Coupling two equivalents with p-xylylene dibromide under Ullmann conditions.
Challenges
Heterocyclization with Bifunctional Reagents
Fused triazole-triazine systems, as explored by Mohamed et al. (2020), demonstrate the versatility of triethyl orthoformate (TEOF) in cyclocondensation reactions. Their protocol involves:
- Hydrazine Intermediates : Reacting 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with TEOF to form 1,2,4-triazolo[4,3-b]tetrazines.
- Crosslinking : Introducing bifunctional linkers like diethyl oxalate bridges triazole units.
Modified Pathway for Methylene Bridging
Replacing diethyl oxalate with 1,4-bis(chloromethyl)benzene in the presence of a base (e.g., K₂CO₃) could yield the desired compound. However, competing side reactions (e.g., oligomerization) must be controlled.
Spectroscopic Benchmarks
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring and triazole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole rings may yield triazole N-oxides, while reduction can produce triazole-substituted benzene derivatives.
Scientific Research Applications
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Medicine: It is being investigated for its potential use in drug design and development.
Industry: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity and magnetism.
Mechanism of Action
The mechanism of action of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene depends on its specific application. In coordination chemistry, it acts as a tetradentate ligand, coordinating with metal ions to form stable complexes. The triazole rings and benzene ring provide multiple coordination sites, allowing for the formation of multi-dimensional structures.
Comparison with Similar Compounds
Data Tables Summarizing Key Properties
Biological Activity
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene is an organic compound characterized by its unique structure, which features two 4H-1,2,4-triazole groups linked to a benzene ring through methylene bridges. Its molecular formula is CHN. This compound has gained significant attention in medicinal chemistry due to its potential therapeutic effects against various diseases, including cancer and microbial infections.
The presence of multiple nitrogen atoms in the triazole rings of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene allows for diverse chemical interactions. These properties enhance its ability to coordinate with metal ions and participate in biological interactions. The compound's structural uniqueness contributes to its potential as a therapeutic agent in various fields.
Biological Activities
Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of bioactivities. The following table summarizes key biological activities associated with 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene and related compounds:
The biological activity of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene is attributed to several mechanisms:
- Coordination Chemistry : The triazole rings can form coordination complexes with metal ions, enhancing their biological efficacy.
- Inhibition of Enzymatic Activity : Some studies suggest that triazole derivatives can inhibit key enzymes involved in cancer progression and microbial resistance.
- Interference with Cell Signaling Pathways : The compound may modulate signaling pathways critical for cell proliferation and survival.
Anticancer Activity
A study investigated the anticancer properties of various triazole derivatives, including 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene. The findings revealed significant antiproliferative effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated a notable reduction in microbial growth at low concentrations, suggesting its potential as an antimicrobial agent .
Synthesis and Derivatives
The synthesis of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene can be achieved through various methods involving the reaction of hydroquinone with triazole derivatives under basic conditions. This compound serves as a precursor for developing other triazole-based pharmaceuticals.
Q & A
What are the established synthetic routes for 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene, and how can purity be validated?
Level: Basic
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, single-crystal X-ray diffraction (SCXRD) is critical for validating structural purity. In one protocol, the reaction of 1,4-bis(bromomethyl)benzene with 1,2,4-triazole derivatives in a polar aprotic solvent (e.g., DMF) under reflux yields the product. Post-synthesis, SCXRD (mean C–C bond deviation: 0.004 Å) and elemental analysis are used to confirm purity and crystallinity .
How does the crystal structure of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene influence its coordination chemistry?
Level: Advanced
Answer: The compound’s rigid benzene backbone and triazole N-donor sites enable it to act as a bridging ligand. SCXRD data (space group P21/c, β = 107.52°) reveal a planar geometry, facilitating metal coordination. This structural rigidity is exploited in designing spin-crossover complexes or porous coordination polymers, where ligand geometry dictates framework topology and magnetic properties .
What spectroscopic techniques are most reliable for resolving ambiguities in structural characterization?
Level: Basic
Answer: Discrepancies in structural assignments (e.g., tautomerism in triazole rings) can be resolved via complementary techniques:
- SCXRD : Provides unambiguous bond lengths (e.g., C–N: ~1.32 Å) and torsion angles .
- FTIR and NMR : Triazole C–H stretching (~3100 cm⁻¹) and ¹H NMR signals (δ 8.2–8.5 ppm for triazole protons) confirm functional groups .
- DFT calculations : Validate experimental data by simulating vibrational spectra and optimizing geometries .
How can synthetic yields be optimized for 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene derivatives?
Level: Advanced
Answer: Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of triazole .
- Catalysis : NiCl₂(dppf) or Pd-based catalysts improve cross-coupling efficiency in derivative synthesis .
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity fractions .
What computational methods are used to predict the electronic properties of this compound?
Level: Advanced
Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), ionization potentials, and electrostatic potential maps. These predict reactivity in metal-organic frameworks (MOFs) or charge-transfer complexes. Mulliken charges on triazole N atoms (~−0.45 e) highlight nucleophilic sites for coordination .
How does the compound’s bioactivity correlate with structural modifications?
Level: Advanced
Answer: Substituting the triazole rings with electron-withdrawing groups (e.g., nitro, chloro) enhances antimicrobial activity. For example, Schiff base derivatives exhibit MIC values <10 µg/mL against S. aureus. Structure-activity relationships (SAR) are validated via docking studies against bacterial enzyme targets (e.g., dihydrofolate reductase) .
What are the thermal stability parameters for this compound, and how are they determined?
Level: Basic
Answer: Thermogravimetric analysis (TGA) in N₂ atmosphere shows decomposition onset at ~250°C, correlating with triazole ring degradation. Differential scanning calorimetry (DSC) reveals endothermic peaks at 180–200°C, indicating phase transitions. These data guide applications in high-temperature catalysis or material science .
What safety protocols are critical when handling 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene?
Level: Basic
Answer: Key protocols include:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust inhalation.
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
How can researchers address inconsistencies in reported crystallographic data?
Level: Advanced
Answer: Discrepancies in unit cell parameters (e.g., a = 15.143 Å vs. 15.2 Å in other studies) may arise from hydration or polymorphism. Strategies include:
- Re-crystallization : Use different solvent systems (e.g., water/ethanol).
- Low-temperature SCXRD : Reduces thermal motion artifacts .
- Rietveld refinement : Resolves peak overlaps in powder XRD data .
What advanced techniques characterize supramolecular interactions in derivatives of this compound?
Level: Advanced
Answer: Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding: 15–20% contribution). Non-covalent interaction (NCI) plots visualize π-π stacking (3.5–4.0 Å) and C–H···N interactions. These analyses guide the design of supramolecular assemblies with tailored porosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
